Pyrimidinone carboxylates represent a privileged scaffold in medicinal chemistry due to their dual hydrogen-bonding capacity (donor and acceptor), planarity, and structural mimicry of endogenous purine/pyrimidine bases. These six-membered heterocyclic systems exhibit remarkable versatility in drug design, serving as core components in therapeutics targeting inflammation, cancer, and infectious diseases [8]. The 6-oxo-1,6-dihydropyrimidine-4-carboxylate substructure specifically enables interactions with diverse biological targets through:
Market-approved drugs containing pyrimidinone derivatives validate their therapeutic significance, including pirfenidone (anti-fibrotic), ciclopirox (antifungal), and tazemetostat (anticancer) [8]. The esterification of the C4-carboxylate, particularly with butyl chains, introduces strategic advantages in drug metabolism and permeability optimization.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6